molecular formula C14H12N4O3 B11032419 Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Cat. No.: B11032419
M. Wt: 284.27 g/mol
InChI Key: NQPHGWBZSBZHFU-UHFFFAOYSA-N
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Description

    Reagents: Methyl chloroformate.

    Reaction Conditions: The intermediate is reacted with methyl chloroformate in the presence of a base like triethylamine.

    Product: Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-b]pyridazine core, followed by functional group modifications.

  • Formation of the Imidazo[1,5-b]pyridazine Core

      Starting Materials: 2-aminopyridine and phenylglyoxal.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

      Intermediate: This step yields 5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-2-one.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in solvents like ethanol or tetrahydrofuran.

      Products: Reduction reactions can yield reduced forms of the compound, potentially altering the imidazo[1,5-b]pyridazine core or other functional groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar solvents under mild to moderate temperatures.

      Products: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: Its derivatives could be explored for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.

    Cancer Research: Its ability to interact with biological targets could make it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.

    Agrochemicals: Potential use in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism by which Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit antimicrobial properties.

    Pyridazine Derivatives: Compounds such as pyridazine-based anti-inflammatory agents.

Uniqueness

Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate is unique due to its combined imidazo[1,5-b]pyridazine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in simpler imidazole or pyridazine derivatives.

This detailed overview highlights the potential and versatility of this compound in various scientific and industrial applications

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 7-amino-2-oxo-5-phenyl-1H-imidazo[1,5-b]pyridazine-4-carboxylate

InChI

InChI=1S/C14H12N4O3/c1-21-13(20)9-7-10(19)17-18-12(9)11(16-14(18)15)8-5-3-2-4-6-8/h2-7H,1H3,(H2,15,16)(H,17,19)

InChI Key

NQPHGWBZSBZHFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NN2C1=C(N=C2N)C3=CC=CC=C3

Origin of Product

United States

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